

An In-depth Technical Guide to N4-Spermine Cholesterol Carbamate (GL67)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N4-Spermine cholesterol carbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **N4-Spermine cholesterol carbamate**, a cationic lipid also known to as GL67. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of non-viral gene delivery systems.

Core Structure and Properties

N4-Spermine cholesterol carbamate (GL67) is a synthetic cationic lipid meticulously designed for nucleic acid delivery. Its unique structure comprises a hydrophobic cholesterol anchor, a carbamate linker, and a hydrophilic spermine headgroup. This amphipathic nature is pivotal to its function, enabling the formation of liposomes that can encapsulate and transport negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), across cellular membranes.

The spermine headgroup, with its multiple amine functionalities, confers a positive charge to the lipid at physiological pH, facilitating electrostatic interactions with the phosphate backbone of nucleic acids. This interaction is crucial for the condensation of genetic material and the formation of stable lipoplexes. The cholesterol moiety provides structural integrity to the liposome and aids in its fusion with the cell membrane, thereby enabling the release of the genetic payload into the cytoplasm.

Physicochemical Properties

The physicochemical properties of GL67 and its liposomal formulations are critical determinants of its efficacy as a gene delivery vector. These properties, including particle size, zeta potential, and pKa, influence the stability of the lipoplexes, their interaction with cellular membranes, and the efficiency of transfection.

Table 1: Physicochemical Properties of GL67/DOPE Liposomal Formulations

Molar Ratio (Cationic Lipid:siRNA)	% GL67 in Cationic Lipid Component	Particle Size (nm)	Zeta Potential (mV)
1:1	0% (100% DC-Chol)	292	-26
1:1	100%	557	-11
2:1	0% (100% DC-Chol)	307	-9
2:1	100%	367	-2
3:1	0% (100% DC-Chol)	144	-9
3:1	20%	198	+15
3:1	40%	245	+23
3:1	60%	278	+31
3:1	80%	299	+39
3:1	100%	332	+47

Data adapted from Jarallah, S.J., et al., Saudi Pharmaceutical Journal, 2023.^{[1][2]} Note: DC-Chol (Dimethylaminoethane-carbamoyl-cholesterol) is another cationic lipid used for comparison. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral helper lipid.

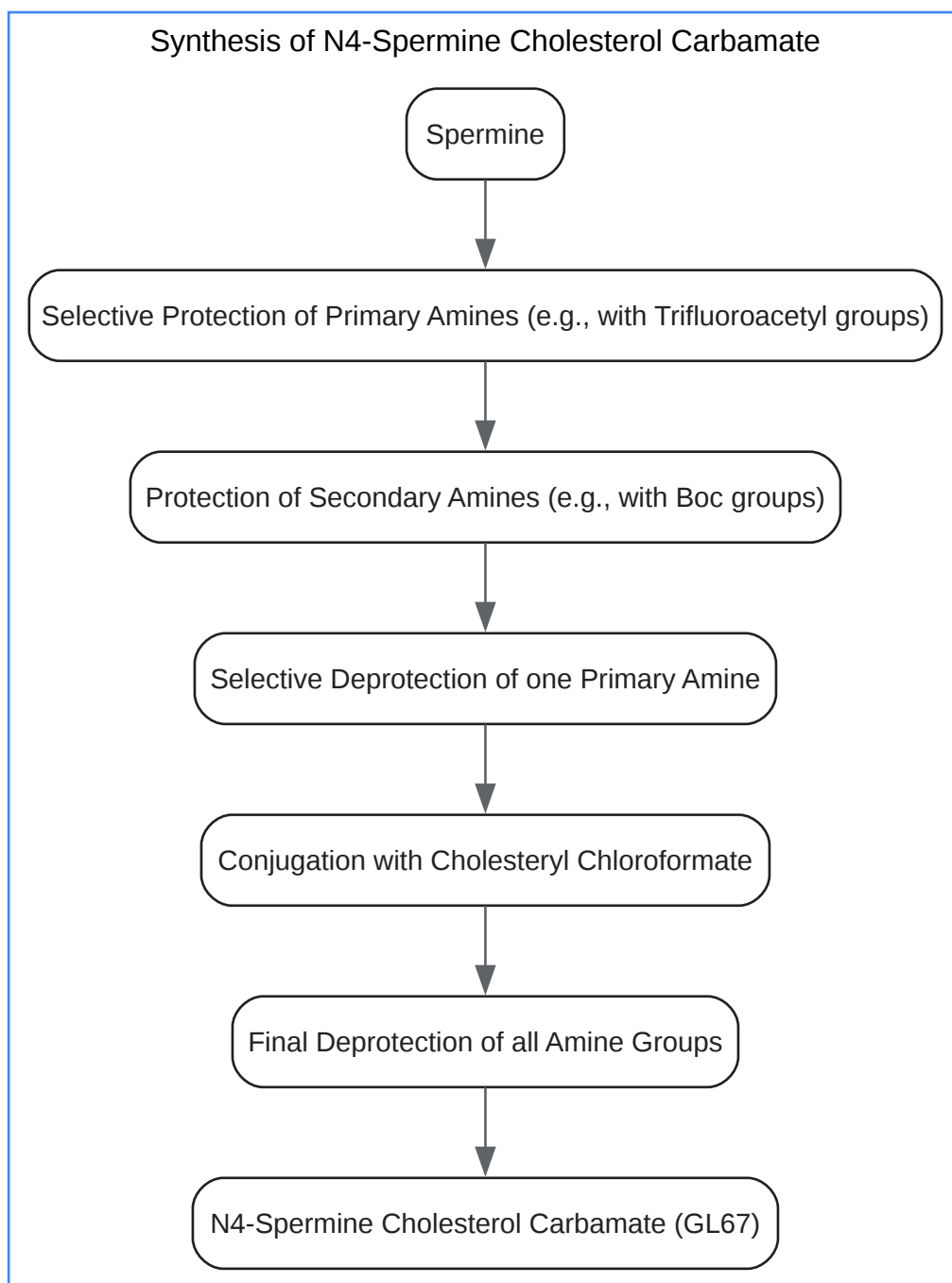
The pKa values of the amine groups in the spermine headgroup are crucial for the buffering capacity of the liposome, which is thought to play a role in endosomal escape. While the precise pKa values for the conjugated **N4-Spermine cholesterol carbamate** have been determined potentiometrically, the specific values are not readily available in the public domain.

[3][4] However, the pKa values of unconjugated spermine are approximately 8.0, 9.0, 10.1, and 10.9.

Synthesis of N4-Spermine Cholesterol Carbamate

The synthesis of **N4-Spermine cholesterol carbamate** is a multi-step process that typically employs an orthogonal protection strategy to selectively modify the spermine moiety.[3] This approach allows for the specific attachment of the cholesterol anchor to the N4 nitrogen of spermine while the other amine groups are temporarily protected.

Conceptual Synthesis Workflow



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Caption: Conceptual workflow for the synthesis of GL67.

Experimental Protocol: General Principles of Synthesis

A detailed, step-by-step protocol for the synthesis of GL67 is proprietary. However, based on the literature, a general procedure can be outlined as follows:

Step 1: Orthogonal Protection of Spermine

- **Protection of Primary Amines:** Spermine is reacted with a reagent such as ethyl trifluoroacetate to protect the two primary amine groups.
- **Protection of Secondary Amines:** The resulting di-trifluoroacetylated spermine is then treated with di-tert-butyl dicarbonate (Boc)₂O to protect the two secondary amine groups, yielding N1,N12-di-trifluoroacetyl-N4,N9-di-Boc-spermine.

Step 2: Selective Deprotection and Conjugation

- **Selective Deprotection:** One of the trifluoroacetyl groups is selectively removed under mild basic conditions to expose a single primary amine.
- **Conjugation:** The mono-deprotected spermine derivative is then reacted with cholesteryl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane). This reaction forms the carbamate linkage between the cholesterol moiety and the N4 nitrogen of the spermine.

Step 3: Final Deprotection

- The remaining protecting groups (one trifluoroacetyl and two Boc groups) are removed under appropriate conditions. For example, the Boc groups can be removed using a strong acid like trifluoroacetic acid (TFA), and the trifluoroacetyl group can be cleaved under basic conditions.

Step 4: Purification

- The final product, **N4-Spermine cholesterol carbamate**, is purified using chromatographic techniques, such as silica gel column chromatography, to remove unreacted starting materials and byproducts. The structure and purity of the final compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of GL67-based Liposomes for Gene Delivery

GL67 is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes. DOPE is known to facilitate the endosomal escape of the lipoplex, a critical step for successful gene delivery. The most common method for preparing these liposomes is the thin-film hydration technique.

Experimental Protocol: Liposome Formulation by Thin-Film Hydration

This protocol describes the preparation of GL67/DOPE liposomes and their subsequent complexation with nucleic acids.

Materials:

- **N4-Spermine cholesterol carbamate** (GL67)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
- Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)
- Nucleic acid (pDNA or siRNA) in a suitable buffer
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or extruder with polycarbonate membranes

Procedure:

- **Lipid Film Formation:** a. Dissolve the desired amounts of GL67 and DOPE (e.g., at a 1:1 or 1:2 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask. b. Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will

form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

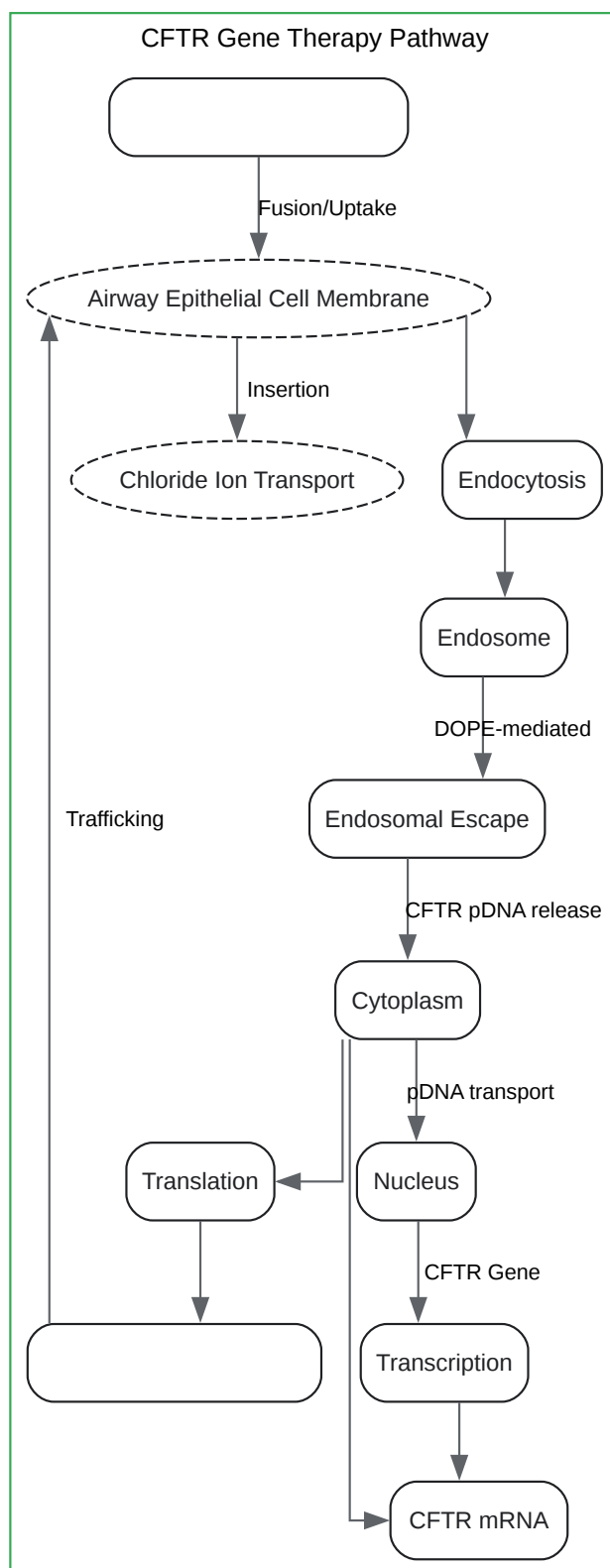
- Hydration: a. Hydrate the lipid film by adding a sterile, RNase-free aqueous buffer. The volume of the buffer will determine the final lipid concentration. b. The hydration process is typically carried out above the phase transition temperature of the lipids. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
- Sonication/Extrusion: a. To produce smaller, unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to sonication using a bath sonicator or probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- Lipoplex Formation: a. Dilute the nucleic acid (pDNA or siRNA) in a suitable buffer. b. In a separate tube, dilute the prepared liposome suspension. c. Add the diluted nucleic acid solution to the diluted liposome suspension dropwise while gently vortexing. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The lipoplexes are now ready for in vitro or in vivo applications.

Application in Gene Therapy: CFTR Gene Delivery

GL67-based liposomes have been investigated for the delivery of the cystic fibrosis transmembrane conductance regulator (CFTR) gene to airway epithelial cells as a potential therapy for cystic fibrosis.[5] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to defective chloride ion transport and the production of thick, sticky mucus in the lungs and other organs.

Signaling Pathway and Mechanism of Action

The goal of CFTR gene therapy is to introduce a functional copy of the CFTR gene into the affected cells, thereby restoring normal chloride channel function.

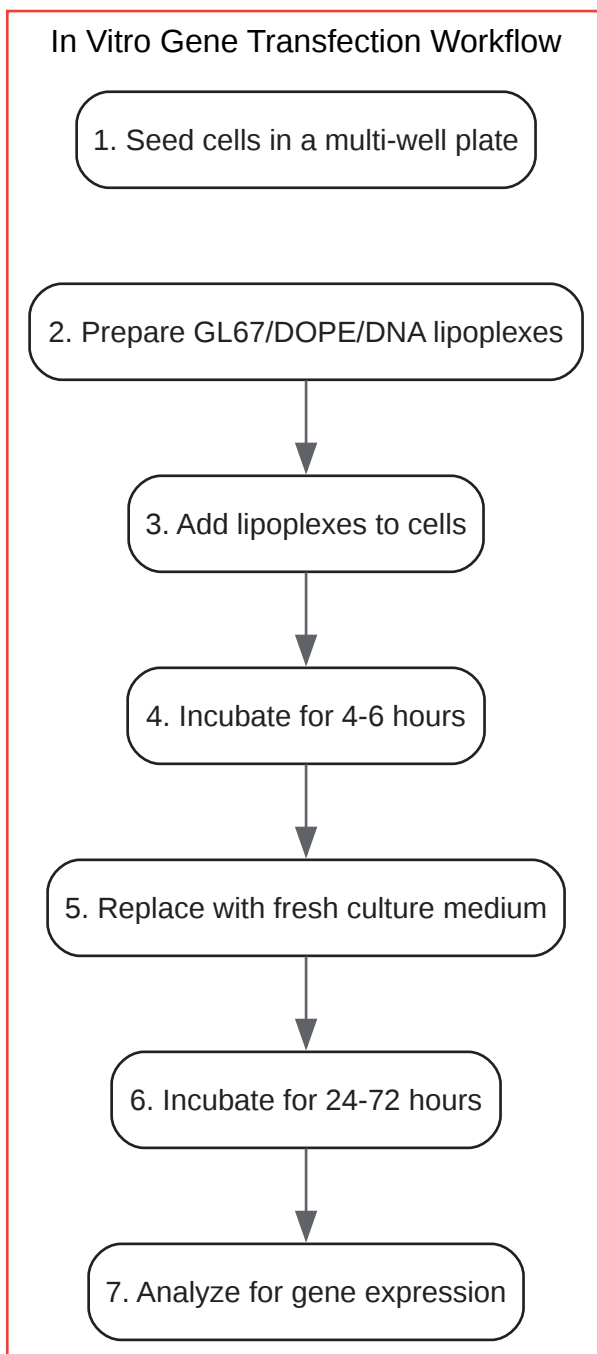


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Caption: Cellular pathway of GL67-mediated CFTR gene delivery.

Experimental Workflow: In Vitro Transfection

The following diagram outlines a typical workflow for an in vitro gene transfection experiment using GL67-based liposomes.



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Caption: A typical workflow for in vitro cell transfection.

Conclusion

N4-Spermine cholesterol carbamate (GL67) is a potent and versatile cationic lipid for the non-viral delivery of nucleic acids. Its well-defined structure, which combines the membrane-inserting properties of cholesterol with the DNA-condensing capabilities of spermine, makes it an effective vector for gene therapy applications. The ability to formulate GL67 into liposomes with tunable physicochemical properties allows for the optimization of delivery to specific cell types and tissues. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize and further develop GL67-based delivery systems for a wide range of therapeutic applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N4-Spermine Cholesterol Carbamate (GL67)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595069#n4-spermine-cholesterol-carbamate-structure-and-properties]

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